molecular formula C8H9F2N3O B2390323 N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide CAS No. 2305297-52-1

N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide

Cat. No.: B2390323
CAS No.: 2305297-52-1
M. Wt: 201.177
InChI Key: BITPDNOUFPEPSN-UHFFFAOYSA-N
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Description

N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide is a synthetic organic compound that features a pyrazole ring substituted with a difluoroethyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.

    Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the pyrazole derivative with acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group may enhance its binding affinity and specificity, while the pyrazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and lipophilicity, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

N-[1-(2,2-difluoroethyl)pyrazol-3-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O/c1-2-8(14)11-7-3-4-13(12-7)5-6(9)10/h2-4,6H,1,5H2,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITPDNOUFPEPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=NN(C=C1)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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